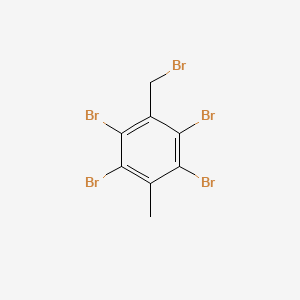
1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methylbenzene is a brominated aromatic compound with the molecular formula C8H5Br5. This compound is characterized by the presence of multiple bromine atoms attached to a benzene ring, along with a bromomethyl and a methyl group. It is used in various chemical research and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methylbenzene can be synthesized through a multi-step bromination process. The starting material, 1,2,4,5-tetrabromobenzene, undergoes bromomethylation in the presence of formaldehyde and hydrobromic acid. The reaction conditions typically involve:
Temperature: Controlled to avoid decomposition.
Catalysts: Lewis acids like aluminum bromide may be used to facilitate the reaction.
Solvents: Non-polar solvents such as chloroform or carbon tetrachloride are often employed.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles like amines or thiols.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and mild heating.
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Zinc, hydrochloric acid, and ethanol as a solvent.
Major Products:
Substitution: Derivatives with different functional groups replacing bromine.
Oxidation: Carboxylic acids.
Reduction: De-brominated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methylbenzene is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Employed in the production of flame retardants and other specialty chemicals.
Wirkmechanismus
The mechanism by which 1,2,4,5-tetrabromo-3-(bromomethyl)-6-methylbenzene exerts its effects involves:
Molecular Targets: Interaction with cellular proteins and enzymes, potentially inhibiting their function.
Pathways Involved: Disruption of cellular processes like DNA replication and protein synthesis, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
- 1,2,4,5-Tetrabromo-3-(bromomethyl)-6-chlorobenzene
- 1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methoxybenzene
- 1,2,4,5-Tetrabromo-3-(bromomethyl)-6-ethoxybenzene
Uniqueness: 1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of a methyl group instead of other substituents like chlorine or methoxy groups can significantly alter its physical and chemical properties, making it suitable for specific applications.
Eigenschaften
CAS-Nummer |
66217-03-6 |
|---|---|
Molekularformel |
C8H5Br5 |
Molekulargewicht |
500.64 g/mol |
IUPAC-Name |
1,2,4,5-tetrabromo-3-(bromomethyl)-6-methylbenzene |
InChI |
InChI=1S/C8H5Br5/c1-3-5(10)7(12)4(2-9)8(13)6(3)11/h2H2,1H3 |
InChI-Schlüssel |
VFGNOMLRBJYUMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1Br)Br)CBr)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)

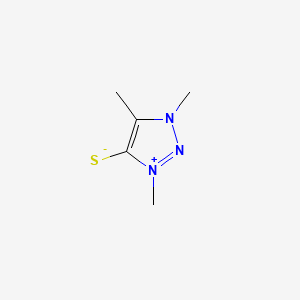
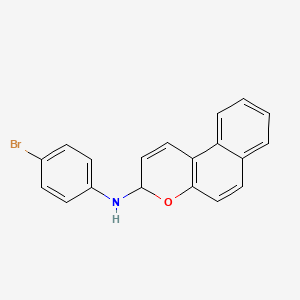
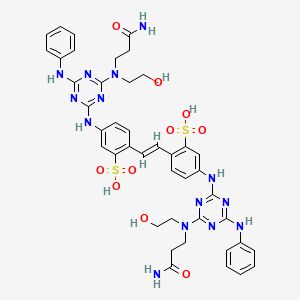

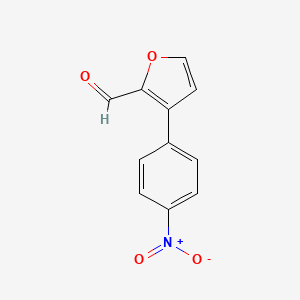
![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
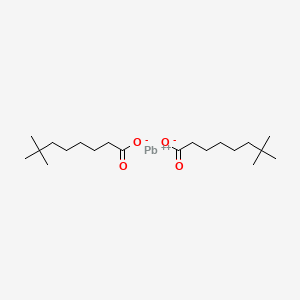
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)
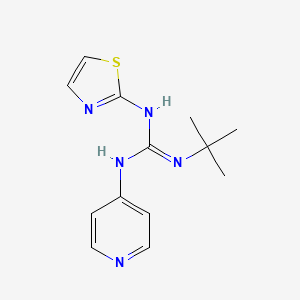

![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)
